Cas no 1778589-40-4 (ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate)

エチル4-(3-メトキシフェニル)ピロリジン-3-カルボキシレートは、有機合成化学において重要な中間体として利用される化合物です。3位のカルボキシレートエチルエステルと4位の3-メトキシフェニル基を有するピロリジン骨格を特徴とし、高い反応性と多様な修飾可能性を備えています。特に医薬品開発分野では、この化合物の構造的特徴が生物活性分子の構築に有用であり、神経科学関連化合物やGPCRターゲット薬剤の合成前駆体としての応用が期待されます。メトキシ基の電子効果により芳香環の反応性が調整可能で、さらにピロリジン環の立体化学的制御が容易である点が合成化学的な利点です。

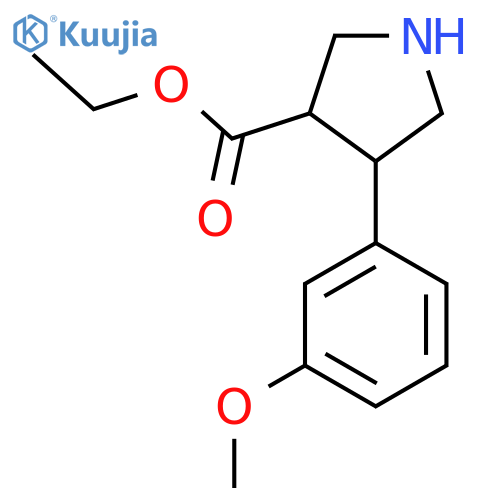

1778589-40-4 structure

商品名:ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate

ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate

- AKOS040799766

- EN300-1453994

- F1911-4245

- 1778589-40-4

-

- インチ: 1S/C14H19NO3/c1-3-18-14(16)13-9-15-8-12(13)10-5-4-6-11(7-10)17-2/h4-7,12-13,15H,3,8-9H2,1-2H3

- InChIKey: DLBUWPDUZNKAIB-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1CNCC1C1C=CC=C(C=1)OC)=O

計算された属性

- せいみつぶんしりょう: 249.13649347g/mol

- どういたいしつりょう: 249.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1453994-10.0g |

ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |

1778589-40-4 | 95.0% | 10.0g |

$3007.0 | 2025-02-21 | |

| Enamine | EN300-1453994-5.0g |

ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |

1778589-40-4 | 95.0% | 5.0g |

$2028.0 | 2025-02-21 | |

| Enamine | EN300-1453994-250mg |

ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |

1778589-40-4 | 250mg |

$642.0 | 2023-09-29 | ||

| Enamine | EN300-1453994-1000mg |

ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |

1778589-40-4 | 1000mg |

$699.0 | 2023-09-29 | ||

| Enamine | EN300-1453994-100mg |

ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |

1778589-40-4 | 100mg |

$615.0 | 2023-09-29 | ||

| Enamine | EN300-1453994-10000mg |

ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |

1778589-40-4 | 10000mg |

$3007.0 | 2023-09-29 | ||

| Enamine | EN300-1453994-0.5g |

ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |

1778589-40-4 | 95.0% | 0.5g |

$671.0 | 2025-02-21 | |

| Enamine | EN300-1453994-0.05g |

ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |

1778589-40-4 | 95.0% | 0.05g |

$587.0 | 2025-02-21 | |

| Enamine | EN300-1453994-2500mg |

ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |

1778589-40-4 | 2500mg |

$1370.0 | 2023-09-29 | ||

| Enamine | EN300-1453994-50mg |

ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate |

1778589-40-4 | 50mg |

$587.0 | 2023-09-29 |

ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Max R. McGillen,Alex T. Archibald,Trevor Carey,Kimberley E. Leather,Dudley E. Shallcross,John C. Wenger,Carl J. Percival Phys. Chem. Chem. Phys., 2011,13, 2842-2849

1778589-40-4 (ethyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate) 関連製品

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量